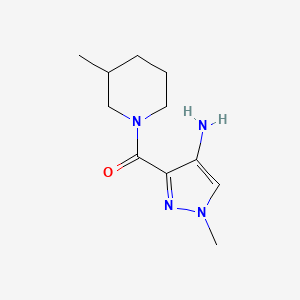

1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a synthetic organic compound that features a pyrazole ring substituted with a methyl group and an amine group, along with a piperidine ring attached via a carbonyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Methyl Group: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

Coupling of the Piperidine and Pyrazole Rings: The final step involves coupling the piperidine ring to the pyrazole ring via a carbonyl group. This can be achieved using reagents such as carbonyldiimidazole or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives.

科学的研究の応用

1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

作用機序

The mechanism of action of 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.

類似化合物との比較

Similar Compounds

1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine: Similar structure with a different substitution pattern on the pyrazole ring.

1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-carboxylic acid: Similar structure with a carboxylic acid group instead of an amine group.

Uniqueness

1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

生物活性

1-Methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by the combination of a pyrazole ring and a piperidine moiety, has been investigated for various biological activities, including enzyme inhibition and receptor modulation.

Structural Characteristics

The compound has the following molecular formula: C11H18N4O. Its structure includes:

- A pyrazole ring , which is known for its diverse pharmacological properties.

- A 3-methylpiperidine carbonyl group , which may enhance its biological activity through specific interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is crucial for therapeutic applications in diseases such as cancer.

- Receptor Binding : It may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

The mechanism of action involves binding to specific molecular targets, modulating their activity. This interaction can influence various cellular pathways, including those involved in growth and metabolism.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant antiproliferative effects against cancer cell lines such as HeLa and HCT116. These studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

- Neuroprotective Effects : Research on pyrazolol derivatives has highlighted their neuroprotective properties. For instance, compounds designed based on similar structures showed significant antioxidant activity and reduced infarct area in animal models of ischemic stroke .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylpyrazole | Methyl group at position 1 | Solvent; limited biological activity |

| 3-Methylpiperidine | Piperidine ring without pyrazole | Used in organic synthesis; lacks significant biological activity |

| 4-Methylpyrazole | Methyl group at position 4 | Inhibits alcohol dehydrogenase; some therapeutic applications |

| 2-Methylpyrazole | Methyl group at position 2 | Similar pharmacological profiles; different receptor affinities |

The unique combination of functionalities in this compound enhances its receptor selectivity and biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine?

The synthesis of pyrazole derivatives typically involves coupling reactions and cyclization steps. For example, copper-catalyzed Ullmann-type coupling (e.g., using CuBr and Cs₂CO₃ in DMSO at 35°C for 48 hours) can introduce amine substituents to the pyrazole core . Alternatively, cyclocondensation of hydrazines with ketones or acrylates (e.g., using TFA as a catalyst in toluene under reflux) is effective for constructing the pyrazole ring . Key steps include purification via column chromatography (e.g., ethyl acetate/hexane gradients) and structural validation using ¹H/¹³C NMR and HRMS .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- ¹H NMR : Look for characteristic signals such as methyl groups (δ 2.29–2.35 ppm for 3-methylpiperidine) and pyrazole protons (δ 7.5–8.9 ppm) .

- ¹³C NMR : Carbonyl carbons (e.g., 3-methylpiperidine-1-carbonyl) typically appear at δ 165–175 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- IR : Stretching vibrations for carbonyl groups (C=O) appear near 1650–1750 cm⁻¹ .

Q. What solvent systems and reaction conditions improve yield in pyrazole functionalization?

Polar aprotic solvents like DMSO or DMF enhance nucleophilic substitution reactions (e.g., amide bond formation), while toluene or THF is preferred for cyclocondensation . Elevated temperatures (35–100°C) and prolonged reaction times (24–72 hours) are critical for achieving yields >15% in multi-step syntheses . Catalysts such as Cs₂CO₃ (for deprotonation) and CuBr (for cross-coupling) are often essential .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

Molecular docking studies (e.g., using AutoDock Vina) can model interactions between the compound and target proteins (e.g., kinases or GPCRs). Focus on:

- Binding affinity : The 3-methylpiperidine moiety may occupy hydrophobic pockets, while the pyrazole core forms hydrogen bonds with catalytic residues .

- Docking protocols : Use a grid box centered on the active site (e.g., 20 ų) and Lamarckian genetic algorithms for conformational sampling . Validate results with in vitro assays (e.g., IC₅₀ measurements) .

Q. How do structural modifications (e.g., substituent variation) impact pharmacological properties?

- Piperidine substitution : Replacing 3-methylpiperidine with bulkier groups (e.g., 4-fluorobenzyl) can enhance target selectivity by reducing off-target interactions .

- Pyrazole ring modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability but may reduce solubility .

- Case study : Analogous compounds like 3-(4-chlorophenyl)-1-methylpyrazole showed 82% yield and distinct bioactivity profiles in quinazoline-based derivatives .

Q. How can contradictory data in biological assays be resolved?

Contradictions in IC₅₀ values or binding affinities may arise from:

- Assay conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO) can alter compound stability .

- Protein isoforms : Test against multiple isoforms (e.g., hCA I vs. hCA II) to identify isoform-specific effects .

- Statistical validation : Use triplicate measurements and ANOVA to assess significance (p < 0.05) .

Q. Methodological Guidance

Q. What strategies mitigate low yields in multi-step syntheses?

- Intermediate purification : Isolate and characterize intermediates (e.g., via TLC or LCMS) to prevent side reactions .

- Catalyst optimization : Screen alternative catalysts (e.g., Pd/C for hydrogenation) or ligands (e.g., BINAP for asymmetric synthesis) .

- Scale-up adjustments : Transition from batch to flow chemistry for exothermic reactions to improve heat dissipation .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Core scaffold : Fix the pyrazole-piperidine backbone and systematically vary substituents (e.g., methyl, trifluoromethyl, halogen) .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction points .

- In vitro testing : Prioritize assays for target enzymes (e.g., kinases) and ADMET properties (e.g., microsomal stability) .

特性

IUPAC Name |

(4-amino-1-methylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-8-4-3-5-15(6-8)11(16)10-9(12)7-14(2)13-10/h7-8H,3-6,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMXHYGKXHRZFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=NN(C=C2N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。